2-(2,5-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate
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Overview
Description
2-(2,5-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate is a compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals . This compound, like other pyrazine derivatives, exhibits significant biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate typically involves the reaction of 2,5-dimethylphenylacetic acid with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include substituted pyrazine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-[(4-methoxyphenyl)sulfanyl]pyrazine-2-carboxylate
- 5-[(3-methoxyphenyl)sulfanyl]pyrazine-2-carboxamide
- Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate
Uniqueness
2-(2,5-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate stands out due to its unique combination of a dimethylphenyl group and a pyrazine-2-carboxylate moiety. This structural feature contributes to its distinct pharmacological properties and makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-4-11(2)12(7-10)14(18)9-20-15(19)13-8-16-5-6-17-13/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMDRDKVGXJKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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